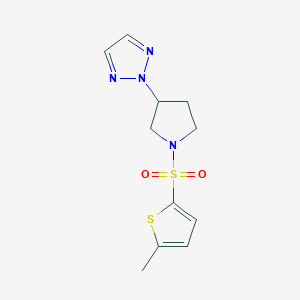
2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two chlorine atoms and an amide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a pyrrolidine ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
The chemical reactions of this compound could involve the pyrimidine ring, the pyrrolidine ring, the chlorine atoms, or the amide group. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of novel compounds with potential biological activity. For instance, the synthesis and antimicrobial evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings using a starting material show promise as antimicrobial agents (Hossan et al., 2012). Similarly, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the potential therapeutic applications of these compounds (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
The search results also include studies on compounds with potential therapeutic applications. For instance, N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy highlight the therapeutic potential of pyrimidine derivatives in neurological disorders (Amato et al., 2011). This study emphasizes the importance of chemical synthesis and biological evaluation in the development of new treatments for chronic conditions.
Antimicrobial Activity
The antimicrobial activity of synthesized compounds is a recurring theme in the search results. The synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents demonstrates the ongoing research efforts to develop new antimicrobial compounds to combat resistant strains of bacteria and fungi (Attia et al., 2013).
Future Directions
Mechanism of Action
Target of action
Pyrimidines and benzamides are known to interact with a variety of biological targets. For instance, some pyrimidine derivatives have been found to inhibit enzymes like α-amylase . Benzamides, on the other hand, have been used as inhibitors of histone deacetylase, a key enzyme involved in the regulation of gene expression .
Mode of action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds such as hydrogen bonds and hydrophobic interactions. This can lead to changes in the conformation and activity of the target proteins .
Biochemical pathways
The exact pathways affected by “2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide” would depend on its specific targets. Given the known targets of pyrimidines and benzamides, it’s possible that this compound could affect pathways related to carbohydrate metabolism and gene expression .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Pyrimidines and benzamides, due to their aromatic nature, are likely to be well absorbed and may undergo extensive metabolism in the body. The presence of the dichloro and pyrrolidinyl groups in “this compound” could potentially affect its pharmacokinetic properties .
Result of action
The molecular and cellular effects of “this compound” would be determined by its mode of action and the specific pathways it affects. For instance, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the activity of “this compound” could be affected by the pH of its environment, as this can influence the ionization state of the compound .
Properties
IUPAC Name |
2,5-dichloro-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-10-3-4-12(17)11(7-10)15(22)20-13-8-14(19-9-18-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJUQYUXDLMIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)urea](/img/structure/B2688623.png)

![N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2688625.png)

![2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2688627.png)
![4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2688629.png)
![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2688630.png)
![4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2688631.png)
![N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2688635.png)

![ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2688637.png)
![Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]-](/img/structure/B2688638.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2688643.png)
